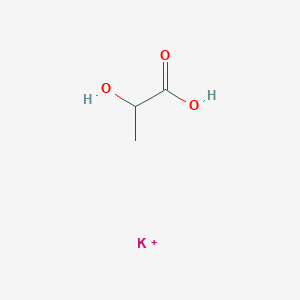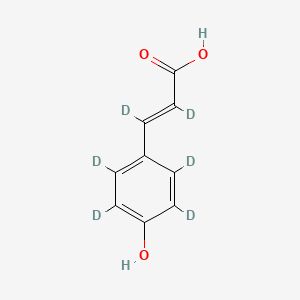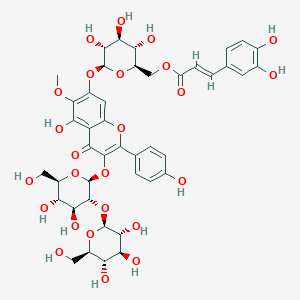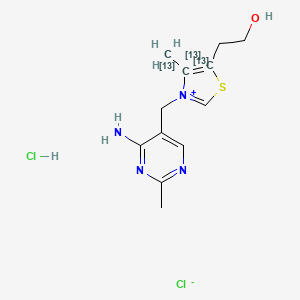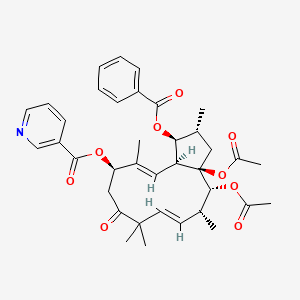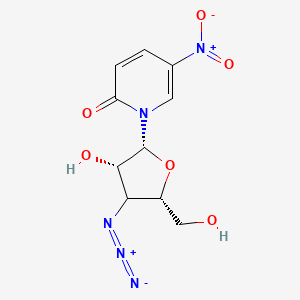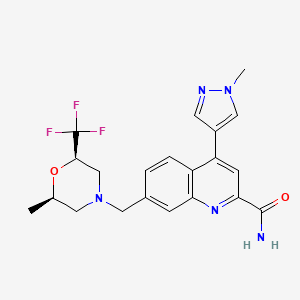
Wgy5L2V9GM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-8768 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 2 (mGluR2). This compound has been extensively studied for its potential therapeutic applications in cognitive and mood disorders due to its ability to modulate glutamatergic transmission .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MK-8768 involves multiple steps, starting with the preparation of 4-(1-methyl-1H-pyrazol-4-yl)-7-(((2R,6R)-2-methyl-6-(trifluoromethyl)morpholino)methyl)quinoline-2-carbonitrile. The key steps include:
Formation of the quinoline core: This involves the reaction of 4-chloroquinoline with various reagents to introduce the desired substituents.
Introduction of the pyrazole moiety: This step involves the reaction of the intermediate with 1-methyl-1H-pyrazole-4-carboxylic acid.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.
Industrial Production Methods
Industrial production of MK-8768 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MK-8768 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce different substituents into the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of MK-8768, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
MK-8768 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of mGluR2 modulators.
Biology: Employed in studies to understand the role of mGluR2 in synaptic transmission and plasticity.
Medicine: Investigated for its potential therapeutic effects in treating cognitive and mood disorders.
Industry: Utilized in the development of new pharmacological agents targeting mGluR2
Wirkmechanismus
MK-8768 exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 2 (mGluR2). This binding inhibits the receptor’s activity, leading to a decrease in glutamatergic transmission. The modulation of mGluR2 activity has been shown to improve cognitive function and mood in preclinical models .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
LY341495: Another mGluR2 antagonist with different pharmacokinetic properties.
JNJ-42153605: A selective mGluR2 antagonist with similar therapeutic potential.
Uniqueness of MK-8768
MK-8768 is unique due to its high selectivity for mGluR2 over mGluR3, its excellent brain permeability, and its favorable pharmacokinetic profile. These properties make it a promising candidate for further development as a therapeutic agent .
Eigenschaften
CAS-Nummer |
1432729-22-0 |
|---|---|
Molekularformel |
C21H22F3N5O2 |
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
4-(1-methylpyrazol-4-yl)-7-[[(2R,6R)-2-methyl-6-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H22F3N5O2/c1-12-8-29(11-19(31-12)21(22,23)24)9-13-3-4-15-16(14-7-26-28(2)10-14)6-18(20(25)30)27-17(15)5-13/h3-7,10,12,19H,8-9,11H2,1-2H3,(H2,25,30)/t12-,19-/m1/s1 |
InChI-Schlüssel |
KTYWQIWONODXST-CWTRNNRKSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Kanonische SMILES |
CC1CN(CC(O1)C(F)(F)F)CC2=CC3=C(C=C2)C(=CC(=N3)C(=O)N)C4=CN(N=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


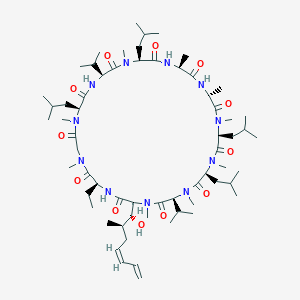
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
